3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its biological activities and potential applications in pharmaceuticals. This compound belongs to the broader class of natural products known as coumarins, which are characterized by their benzopyrone structure. Coumarins have been extensively studied for their diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Coumarins are primarily derived from plant sources, particularly from the families of Leguminosae and Umbelliferae. The specific compound 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one can be synthesized through various chemical reactions involving simpler coumarin derivatives or can be isolated from plants that produce related compounds.
This compound falls under the category of phenolic compounds due to the presence of hydroxyl groups attached to the aromatic ring. It is classified as a flavonoid, which is a subgroup of polyphenols known for their health benefits.
The synthesis of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the condensation of 4-methylcoumarin with ethyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, followed by hydroxylation to introduce the dihydroxy groups.
The molecular structure of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one consists of a coumarin backbone with specific substituents:
The molecular formula is , and its molecular weight is approximately 220.22 g/mol. The compound exhibits distinct peaks in Nuclear Magnetic Resonance (NMR) spectroscopy that confirm its structure, particularly in the chemical shifts corresponding to the hydroxyl protons and the ethyl group.
3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions typical for phenolic compounds:
These reactions are often facilitated by adjusting pH and temperature, and they can be monitored using spectroscopic techniques such as NMR or UV-visible spectroscopy.
The biological activity of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one is attributed to its ability to interact with various biological targets:
Data suggest that these mechanisms contribute to its potential therapeutic effects against diseases characterized by oxidative damage or inflammation.
3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific applications:
Coumarin derivatives represent a structurally diverse class of bioactive molecules with significant therapeutic potential in oncology. Their ability to modulate apoptotic pathways positions them as compelling candidates for cancer therapeutics, particularly in addressing chemotherapy resistance. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 protein family, serves as a validated molecular target due to its frequent overexpression in malignancies—including lung, breast, and hematological cancers. This overexpression enables cancer cells to evade programmed cell death and develop resistance to conventional chemotherapeutic agents like paclitaxel and ABT-263 [1].
Within this context, catechol-containing coumarins (exemplified by 6,7-dihydroxy and 7,8-dihydroxy derivatives) demonstrate potent Mcl-1 inhibitory activity. The lead compound 4-trifluoromethyl-6,7-dihydroxycoumarin (Ki = 0.21 ± 0.02 μM, IC₅₀ = 1.21 ± 0.56 μM) disrupts Mcl-1/BH3 peptide interactions, effectively reversing taxol resistance in A549 lung cancer models [1]. This establishes a foundation for developing 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one as a structurally optimized analog targeting Mcl-1-dependent apoptotic dysregulation.
The chromen-2-one (coumarin) nucleus serves as a versatile pharmacophore where subtle modifications dramatically influence target engagement and bioactivity. Key substitutions critical for apoptosis regulation include:
Table 1: Impact of C-3 and C-4 Substituents on Coumarin Bioactivity
Position | Substituent | Electronic Effect | Hydrophobicity | Biological Consequence |
---|---|---|---|---|
C-3 | Ethyl | Weakly donating | High | Enhanced hydrophobic pocket binding |
C-3 | Cyano/Carboxyl | Withdrawing | Low | Reduced Mcl-1 affinity |
C-4 | Methyl | Donating | Moderate | Optimal Mcl-1 inhibition (Ki ~μM range) |
C-4 | Trifluoromethyl | Strong withdrawing | High | Potent Mcl-1 inhibition (Ki = 0.21 μM) |
C-4 | Carboxyl | Withdrawing | Low | Loss of inhibitory activity |
Table 2: Hydrogen-Bonding Role of C-7/C-8 Dihydroxy Motifs
Coumarin Derivative | C-7 Substituent | C-8 Substituent | Mcl-1 Ki (μM) | Key Interaction |
---|---|---|---|---|
7,8-Dihydroxycoumarin | OH | OH | ~1.49 | Bidentate H-bond to Mcl-1 P2 pocket |
7-Hydroxy-8-methoxy | OH | OCH₃ | >10 | Loss of H-bond acceptor/donor pair |
7-Methoxy-8-hydroxy | OCH₃ | OH | >10 | Disrupted H-bond network |
6,7-Dihydroxycoumarin | OH | H | ~1.21 | Monodentate H-bond; reduced affinity vs 7,8 |
These structural principles rationalize the design of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one: The C-3 ethyl group maximizes hydrophobic contact, the C-4 methyl optimizes electron density and lipophilicity, and the 7,8-catechol system enables critical polar interactions with Mcl-1. Computational modeling suggests such analogs occupy the P2/P3 subpockets of Mcl-1, displacing pro-survival BH3 helices [1] [3].
CAS No.: 2697-85-0
CAS No.: 53938-08-2
CAS No.: 2764-91-2
CAS No.: